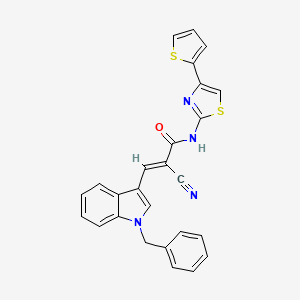

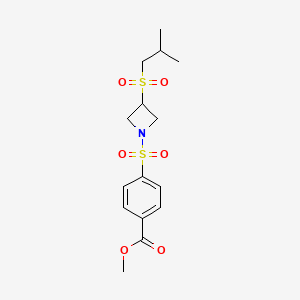

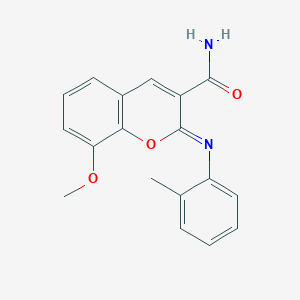

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Aplicaciones Científicas De Investigación

Antineoplastic Potential

Research into benzimidazole condensed ring systems, including those related to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide, has shown promising antineoplastic activity. Synthesized derivatives of these systems have been tested against various cancer cell lines, revealing variable degrees of antineoplastic activity. Specifically, certain derivatives exhibited significant in vitro antineoplastic activity with selectivity against all tested cell lines, indicating the potential of these compounds in cancer therapy (Abdel-Hafez, 2007).

Antimycobacterial and Antimicrobial Activities

A series of novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids have been evaluated for their antimycobacterial activity against M. tuberculosis, showing promising starting points for new lead compounds against multi-drug-resistant tuberculosis. Although less active than reference compounds, some hybrids demonstrated significant MICs, suggesting a potential pathway for developing new antimycobacterial agents (Li et al., 2015). Additionally, derivatives of cinnamamide have been synthesized and shown strong antibacterial and antifungal activities against specific strains, further indicating the broad antimicrobial potential of compounds within this chemical space (Padmavathi et al., 2011).

Synthetic Methodologies and Structure-Activity Relationships

Research has also focused on developing synthetic methodologies and understanding the structure-activity relationships of imidazo[1,2-a]pyrimidines and related compounds. Studies on the synthesis of imidazo[1,2-a]pyridines have explored "water-mediated" hydroamination and silver-catalyzed aminooxygenation, providing efficient routes to these heterocyclic compounds. These synthetic approaches contribute to the broader understanding of constructing these scaffolds for potential therapeutic applications (Mohan et al., 2013).

Ferroelectricity and Antiferroelectricity

The imidazole unit, central to the structure of compounds like N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide, has been shown to contribute to ferroelectricity and antiferroelectricity in benzimidazoles. This property is significant for the development of lead- and rare-metal-free ferroelectric devices, showcasing the versatility of the imidazole scaffold beyond its applications in medicinal chemistry (Horiuchi et al., 2012).

Propiedades

IUPAC Name |

(E)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-13-18-9-10-22(13)17-19-11-15(12-20-17)21-16(23)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZTVQQRICVCLG-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)

![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)

![5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2919461.png)

![1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2919462.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)